molecular formula C15H17NO3S B281112 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide

4-ethoxy-N-methyl-N-phenylbenzenesulfonamide

Cat. No. B281112
M. Wt: 291.4 g/mol
InChI Key: RGWOEKQWDIZQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-methyl-N-phenylbenzenesulfonamide (EMPS) is a sulfonamide derivative that has gained attention in recent years due to its potential applications in scientific research. EMPS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 319.4 g/mol. This compound has been studied for its ability to inhibit carbonic anhydrase, an enzyme that is involved in various physiological processes.

Mechanism of Action

4-ethoxy-N-methyl-N-phenylbenzenesulfonamide works by binding to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion. This results in a decrease in the production of bicarbonate ion, which can lead to a decrease in pH and the inhibition of various physiological processes that depend on the regulation of acid-base balance.
Biochemical and Physiological Effects
4-ethoxy-N-methyl-N-phenylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ion, which can affect the function of various organs, including the kidneys, lungs, and brain. 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit carbonic anhydrase.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-methyl-N-phenylbenzenesulfonamide has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide is also highly selective for carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide has some limitations. The compound is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide also has a relatively short half-life in vivo, which can limit its usefulness in animal studies.

Future Directions

There are several future directions for research on 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide. Another area of interest is the use of 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide as a fluorescent probe for imaging applications. 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and epilepsy. Further research is needed to fully understand the potential applications of 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide in scientific research.
In conclusion, 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative that has potential applications in scientific research. The compound has been shown to be a potent inhibitor of carbonic anhydrase and has several biochemical and physiological effects. 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

4-ethoxy-N-methyl-N-phenylbenzenesulfonamide can be synthesized through a multistep reaction process. The first step involves the reaction of ethyl 4-aminobenzenesulfonate with sodium hydride to form an intermediate compound. The intermediate compound is then reacted with N-methyl-N-phenylamine in the presence of a catalyst to produce 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide. The synthesis process is complex and requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

4-ethoxy-N-methyl-N-phenylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors have been used in the treatment of various diseases, including glaucoma, epilepsy, and cancer. 4-ethoxy-N-methyl-N-phenylbenzenesulfonamide has also been studied for its potential as a fluorescent probe for imaging applications.

properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

4-ethoxy-N-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-3-19-14-9-11-15(12-10-14)20(17,18)16(2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3

InChI Key

RGWOEKQWDIZQGE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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